molecular formula C9H7N3O2 B1280050 2-Amino-1,8-naphthyridine-3-carboxylic acid CAS No. 46298-84-4

2-Amino-1,8-naphthyridine-3-carboxylic acid

Cat. No. B1280050
CAS RN: 46298-84-4
M. Wt: 189.17 g/mol
InChI Key: OWIABIJQOSFTKB-UHFFFAOYSA-N
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Description

2-Amino-1,8-naphthyridine-3-carboxylic acid is a compound that has been studied for its potential in various applications, including its role as an antitumor agent and its ability to form hydrogen-bonded supramolecular networks. The compound is related to the naphthyridine family, which is known for its diverse biological activities.

Synthesis Analysis

The synthesis of related naphthyridine derivatives has been explored to identify potential antitumor agents. Specifically, a series of 1,7-disubstituted-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acids were synthesized and evaluated against murine and human tumor cell lines. The synthesis involved modifications at the N-1 and C-7 positions and changes to the core ring structure. The 2-thiazolyl group at the N-1 position was found to be the best substituent for antitumor activity .

Molecular Structure Analysis

The molecular structure of 2-Amino-1,8-naphthyridine-3-carboxylic acid derivatives has been studied through crystallography. The crystal structures of five proton-transfer complexes assembled from 5,7-dimethyl-1,8-naphthyridine-2-amine with various carboxylic acids were characterized by X-ray diffraction analysis. These structures revealed important noncovalent weak interactions, such as hydrogen bonds, which are crucial for the formation of 3D framework structures .

Chemical Reactions Analysis

The chemical reactivity of 2-Amino-1,8-naphthyridine-3-carboxylic acid derivatives is influenced by their ability to form hydrogen bonds with carboxylic acids. These interactions lead to the formation of proton-transfer complexes, which are significant in the context of supramolecular chemistry. The study of these complexes provides insights into the secondary propagating interactions that play a role in structure extension .

Physical and Chemical Properties Analysis

The physical and chemical properties of the naphthyridine derivatives are closely related to their molecular structure and the presence of substituents. The compounds exhibit moderate cytotoxic activity against tumor cells, which is influenced by the specific substituents at the N-1 and C-7 positions. The crystalline forms of the proton-transfer complexes show that the noncovalent interactions, such as hydrogen bonding, are essential for the stability and formation of the 3D frameworks .

Scientific Research Applications

Antibacterial Properties and Structural Analysis

  • Antibacterial Activity : Derivatives of 2-Amino-1,8-naphthyridine-3-carboxylic acid, such as 7-(3-amino-1-pyrrolidinyl)-1-ethyl-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid, have shown notable antibacterial activity, surpassing that of certain existing antibiotics like enoxacin. These compounds have been identified as promising candidates for further biological study due to their in vitro and in vivo efficacy (Egawa et al., 1984).

  • Synthesis and Reactions : The synthesis of new 2-substituted 1,8-naphthyridines via the decarboxylation of their 3-carboxylic acids, including methods for generating various derivatives of 2-Amino-1,8-naphthyridine-3-carboxylic acid, has been explored, expanding the potential for diverse applications (Hawes & Wibberley, 1967).

Supramolecular Chemistry and Crystal Studies

  • Hydrogen Bonding and Supramolecular Networks : Studies involving 2-Amino-1,8-naphthyridine-3-carboxylic acid derivatives have contributed significantly to the understanding of hydrogen bonding and supramolecular networks. These compounds have been used to form organic salts with carboxylic acid derivatives, displaying intricate 3D framework structures stabilized by various non-covalent interactions (Jin et al., 2011).

Medicinal Chemistry and Drug Development

  • Gastric Antisecretory Properties : Certain derivatives of 2-oxo-1,8-naphthyridine-3-carboxylic acid, a variant of 2-Amino-1,8-naphthyridine-3-carboxylic acid, have shown potent gastric antisecretory properties. These compounds have been effective in lowering acid output in animal models, surpassing the efficacy of known drugs like cimetidine, thus showing potential in the development of new therapeutic agents (Santilli et al., 1987).

Safety And Hazards

The compound has been classified with the GHS07 pictogram and has the signal word “Warning”. The hazard statements associated with it are H302, H315, H319, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Future Directions

1,8-Naphthyridines have emerged as an important class of heterocyclic compounds due to their diverse biological activities and photochemical properties . They find use as ligands and components of light-emitting diodes, dye-sensitized solar cells, molecular sensors, or self-assembly host–guest systems . Therefore, the development of methods for the synthesis of 1,8-naphthyridines, including 2-Amino-1,8-naphthyridine-3-carboxylic acid, has been of considerable interest to the synthetic community .

properties

IUPAC Name

2-amino-1,8-naphthyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3O2/c10-7-6(9(13)14)4-5-2-1-3-11-8(5)12-7/h1-4H,(H,13,14)(H2,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWIABIJQOSFTKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CC(=C(N=C2N=C1)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10490978
Record name 2-Amino-1,8-naphthyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10490978
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-1,8-naphthyridine-3-carboxylic acid

CAS RN

46298-84-4
Record name 2-Amino-1,8-naphthyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10490978
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
DKJ Gorecki - 1973 - harvest.usask.ca
Nitrogen heterocyclic ring systems, particularly pteridines and pyrazines, are known to possess effective potassium-sparing diuretic activity. 2-Amino-1,8-naphthy-ridine-3-carboxamide …
Number of citations: 0 harvest.usask.ca
JK Park, SK Im, H Ju, JM Jeon, CG Kim, DU Kim… - Bulletin of the Korean …, 2005 - Citeseer
Therefore our efforts have been focused on synthesizing C-3’quaternary ammonium cephalosporins with more enhanced antibacterial activities and better pharmacokinetic profiles than …
Number of citations: 7 citeseerx.ist.psu.edu
EM Hawes, DG Wibberley - Journal of the Chemical Society C: Organic, 1967 - pubs.rsc.org
Several new 2-substituted 1,8-naphthyridines have been prepared by the decarboxylation of their 3-carboxylic acids. 3-Bromomethyl-2-nitropyridine has been used in a new synthesis …
Number of citations: 35 pubs.rsc.org
Y Adeshina - 2019 - kuscholarworks.ku.edu
There are many human drug targets without any known small molecule inhibitors, and a lot of these challenging targets play a crucial role in important disease-relevant processes. RNA-…
Number of citations: 0 kuscholarworks.ku.edu
K Mogilaiah, CT Reddy… - INDIAN …, 2012 - CONNECT JOURNALS D-189 …
Number of citations: 0

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